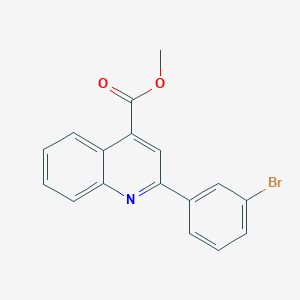
Methyl 2-(3-bromophenyl)quinoline-4-carboxylate
Übersicht
Beschreibung
Methyl 2-(3-bromophenyl)quinoline-4-carboxylate, commonly known as Br-Q-OMe, is a synthetic compound that belongs to the quinoline family of organic molecules1. It has a molecular weight of 342.2 g/mol1.
Synthesis Analysis
The synthesis of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is not explicitly mentioned in the search results. However, quinoline derivatives have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach2.Molecular Structure Analysis
The molecular structure of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is not explicitly mentioned in the search results. However, it is known that quinoline is an aromatic nitrogen-containing heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety2.Chemical Reactions Analysis
The specific chemical reactions involving Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results. However, quinoline participates in both electrophilic and nucleophilic substitution reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocycle Formation
Methyl 2-(3-bromophenyl)quinoline-4-carboxylate and related compounds have been widely used in the synthesis of various heterocycles. Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, creating new 6-membered rings attached to the azoles (Allin et al., 2005). Similarly, Bobál et al. (2012) developed a microwave-assisted synthesis method for substituted anilides of quinoline-2-carboxylic acid, an approach that could potentially be adapted for methyl 2-(3-bromophenyl)quinoline-4-carboxylate (Bobál et al., 2012).
Applications in Pharmaceutical Chemistry
Methyl 2-(3-bromophenyl)quinoline-4-carboxylate analogs have shown promise in pharmaceutical chemistry. Görlitzer et al. (2006) synthesized thieno[3,4-c]quinoline-4-yl-amines and investigated their activity against malaria, showcasing the potential of quinoline derivatives in therapeutic applications (Görlitzer et al., 2006).
Structural and Molecular Studies
Several studies have focused on the structural and molecular aspects of quinoline derivatives. Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing insights into the regioselectivity of reactions involving quinoline derivatives. Their findings have implications for the design and synthesis of combinatorial libraries, which can include methyl 2-(3-bromophenyl)quinoline-4-carboxylate derivatives (Kovalenko et al., 2020).
Safety And Hazards
The safety and hazards of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results. However, quinoline derivatives can cause eye and skin irritation and target the respiratory system3.
Zukünftige Richtungen
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry2. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities2. Therefore, it can be inferred that Methyl 2-(3-bromophenyl)quinoline-4-carboxylate, being a quinoline derivative, may also have potential for further research and development in these fields.
Please note that this information is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to the specific scientific literature and resources.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNLSYAWLJIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358010 | |
| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |
CAS RN |
350989-85-4 | |
| Record name | methyl 2-(3-bromophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B1619352.png)




![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)



![Isothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1619364.png)



